Home > Products > Screening Compounds P112324 > Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate - 1000018-71-2

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Catalog Number: EVT-425515
CAS Number: 1000018-71-2
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

For instance, this compound is structurally similar to intermediates used in the synthesis of benzamide-based BCR-ABL kinase inhibitors. These inhibitors, such as 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), are being investigated for their potential in treating chronic myeloid leukemia (CML), including cases with the T315I gatekeeper mutant resistant to currently approved therapies [].

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

Compound Description: SAR107375 is a dual thrombin and factor Xa inhibitor. It exhibits strong activity against both factor Xa and thrombin with Ki values of 1 and 8 nM, respectively []. This compound also demonstrates good selectivity against related serine proteases, including trypsin []. SAR107375 shows potent in vivo activity in a rat model of venous thrombosis following both intravenous and oral administration [].

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

Compound Description: This compound is characterized by its crystal structure, which reveals a chair conformation of the piperazine ring and specific dihedral angles between the quinoline ring, the piperazine ring, the 1,3,4-oxadiazole ring, and the benzene ring [].

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor, demonstrating activity against CDKs 1, 2, 4, 8, and 9 []. It induces apoptosis and exhibits antitumor efficacy in multiple hematological malignancy mice xenograft models without significant toxicity [].

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor []. It demonstrates good preclinical pharmacokinetic properties and enhanced antitumor activity when combined with the approved EGFR inhibitor, osimertinib, in a preclinical non-small cell lung cancer (NSCLC) xenograft model [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is an FLT3- and CDK-kinase inhibitor exhibiting potent activity against acute myeloid leukemia []. It shows strong antiproliferative activities against MV4-11 cells (IC50: 0.8 nM) and effectively induces tumor regression in MV4-11 xenografts in a nude mouse model [].

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 acts as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. It demonstrates potent inhibition of both native BCR-ABL and the T315I mutant with low nM IC50s []. Additionally, AP24534 effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines [].

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor []. It shows good efficacy and is well-tolerated in preclinical xenograft models of A2780 human ovarian carcinoma [].

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor []. It displays strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines by blocking the BCR-ABL/c-KIT mediated signaling pathways, leading to cell cycle arrest and apoptosis [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent inhibitory activity against DDR1 and DDR2 kinases with IC50 values of 9.4 and 20.4 nM, respectively [].

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

Compound Description: KSK05104 is a potent, selective, and metabolically stable IKKβ inhibitor []. It induces apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress [].

(-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-l-phenylalaninate Dihydrochloride (JTE-607)

Compound Description: JTE-607 is a proinflammatory cytokine inhibitor that does not inhibit interleukin (IL)-2 or interferon-γ []. It exhibits protective effects in a mouse septic shock model, which correlates with the inhibition of proinflammatory cytokines [].

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide

Compound Description: This compound exists as a methanesulfonic acid salt. This salt shows high solubility in water and exhibits high inhibitory activity against Bcr-Abl kinase and its mutant forms [].

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrol-2,5-dione

Compound Description: This compound has two novel crystalline forms, Form A and Form B, characterized by distinct diffraction peaks []. These forms are used for treating diseases mediated by T-lymphocytes or PKC [].

Ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate

Compound Description: This compound has been investigated using FTIR, Raman, and UV/Vis spectroscopy, along with DFT calculations []. These studies aimed to understand its structural parameters, vibrational frequencies, chemical shift values, and electronic absorption spectrum [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, reversible, and directly acting P2Y12 antagonist []. It exhibits strong in vivo antiplatelet and antithrombotic activities and is considered a potential alternative to clopidogrel for the treatment of thrombosis [].

1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

Compound Description: This compound's structure was confirmed by NMR, mass spectrometry, elemental analysis, and X-ray crystallography []. The benzimidazole ring system is nearly planar, and the piperazine ring adopts a chair conformation [].

2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde

Compound Description: The crystal structure of this compound reveals that the aldehyde group is twisted relative to the quinoline group due to the presence of a bulky piperazinyl group in the ortho position [].

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

Compound Description: This tricyclic quinolonecarboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro and in vivo [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis []. It reduces lysophosphatidic acid (LPA) levels in plasma and demonstrates efficacy in preclinical models of pulmonary fibrosis [].

5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one

Compound Description: The crystal structure of this compound reveals that each piperazine ring adopts a chair conformation [].

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90α/β) []. It exhibits antitumor effects in an NCI-H1975 xenograft mouse model [].

Properties

CAS Number

1000018-71-2

Product Name

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C14H19N3O4/c1-3-21-14(18)11-4-5-12(13(10-11)17(19)20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3

InChI Key

SHIZECNQEQRLRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.